Cas no 100615-88-1 (N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide)

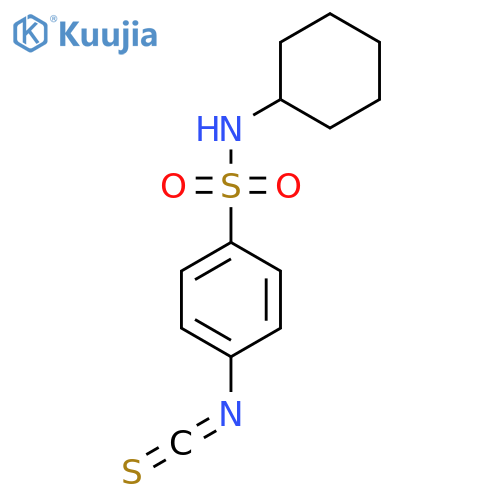

100615-88-1 structure

商品名:N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide

CAS番号:100615-88-1

MF:C13H16N2O2S2

メガワット:296.408340454102

MDL:MFCD09971972

CID:4675588

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-cyclohexyl-4-isothiocyanatobenzenesulfonamide

- STK502627

- BBL037687

- N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide

-

- MDL: MFCD09971972

- インチ: 1S/C13H16N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h6-9,12,15H,1-5H2

- InChIKey: BDUCEZUQSKMLNJ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)N=C=S)(NC1CCCCC1)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 424

- トポロジー分子極性表面積: 99

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N017840-500mg |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |

100615-88-1 | 500mg |

$ 450.00 | 2022-06-03 | ||

| TRC | N017840-1000mg |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |

100615-88-1 | 1g |

$ 720.00 | 2022-06-03 | ||

| abcr | AB404921-5g |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide; . |

100615-88-1 | 5g |

€877.00 | 2025-02-14 | ||

| abcr | AB404921-1g |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide; . |

100615-88-1 | 1g |

€317.00 | 2025-02-14 | ||

| abcr | AB404921-500mg |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide; . |

100615-88-1 | 500mg |

€269.00 | 2025-02-14 | ||

| abcr | AB404921-10g |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide; . |

100615-88-1 | 10g |

€1357.00 | 2025-02-14 | ||

| A2B Chem LLC | AI04962-1g |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |

100615-88-1 | >95% | 1g |

$509.00 | 2024-04-20 | |

| TRC | N017840-250mg |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |

100615-88-1 | 250mg |

$ 275.00 | 2022-06-03 | ||

| abcr | AB404921-5 g |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |

100615-88-1 | 5 g |

€907.00 | 2023-07-19 | ||

| A2B Chem LLC | AI04962-10g |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |

100615-88-1 | >95% | 10g |

$1412.00 | 2024-04-20 |

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

100615-88-1 (N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide) 関連製品

- 80-39-7(N-Ethyl-P-toluenesulfonamide)

- 80-30-8(N-Cyclohexyl-4-methylbenzenesulfonamide)

- 81-10-7(2-Amino-N-ethyl-N-phenylbenzenesulfonamide)

- 127-71-9(Sulfabenzamide)

- 127-77-5(4-Amino-n-phenyl-benzenesulfonamide)

- 144-80-9(Sulfacetamide)

- 57-67-0(Sulfaguanidine)

- 640-61-9(N,4-dimethylbenzene-1-sulfonamide)

- 80-21-7(3-Amino-N-phenylbenzenesulfonamide)

- 90-10-8(N-Methyl-N-phenylbenzenesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100615-88-1)N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide

清らかである:99%

はかる:1g

価格 ($):240.0